molecular formula C20H15NO6 B3671421 2-methoxyphenyl 4-(4-nitrophenoxy)benzoate

2-methoxyphenyl 4-(4-nitrophenoxy)benzoate

Cat. No.: B3671421
M. Wt: 365.3 g/mol
InChI Key: BMTBDYQJYRLQHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxyphenyl 4-(4-nitrophenoxy)benzoate is an organic compound that belongs to the class of aromatic esters. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with a nitrophenoxy group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyphenyl 4-(4-nitrophenoxy)benzoate typically involves the esterification of 2-methoxyphenol with 4-(4-nitrophenoxy)benzoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-methoxyphenyl 4-(4-nitrophenoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

    Reduction: Formation of 4-(4-aminophenoxy)benzoate.

    Substitution: Formation of nitro or halogen-substituted derivatives.

Scientific Research Applications

2-methoxyphenyl 4-(4-nitrophenoxy)benzoate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxyphenyl 4-(4-nitrophenoxy)benzoate depends on its interaction with molecular targets. For example, if the compound exhibits antimicrobial activity, it may interact with bacterial cell membranes or enzymes, disrupting their function and leading to cell death. The specific pathways involved can vary based on the biological context and the nature of the target organism or cell type.

Comparison with Similar Compounds

Similar Compounds

    2-methoxyphenyl 4-(4-aminophenoxy)benzoate: Similar structure but with an amino group instead of a nitro group.

    2-methoxyphenyl 4-(4-chlorophenoxy)benzoate: Similar structure but with a chloro group instead of a nitro group.

    2-methoxyphenyl 4-(4-bromophenoxy)benzoate: Similar structure but with a bromo group instead of a nitro group.

Uniqueness

2-methoxyphenyl 4-(4-nitrophenoxy)benzoate is unique due to the presence of both a methoxy group and a nitrophenoxy group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

(2-methoxyphenyl) 4-(4-nitrophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO6/c1-25-18-4-2-3-5-19(18)27-20(22)14-6-10-16(11-7-14)26-17-12-8-15(9-13-17)21(23)24/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMTBDYQJYRLQHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxyphenyl 4-(4-nitrophenoxy)benzoate
Reactant of Route 2
Reactant of Route 2
2-methoxyphenyl 4-(4-nitrophenoxy)benzoate
Reactant of Route 3
Reactant of Route 3
2-methoxyphenyl 4-(4-nitrophenoxy)benzoate
Reactant of Route 4
Reactant of Route 4
2-methoxyphenyl 4-(4-nitrophenoxy)benzoate
Reactant of Route 5
Reactant of Route 5
2-methoxyphenyl 4-(4-nitrophenoxy)benzoate
Reactant of Route 6
Reactant of Route 6
2-methoxyphenyl 4-(4-nitrophenoxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.